Cas no 1352185-26-2 (Schineolignin B)
Schineolignin B Chemical and Physical Properties
Names and Identifiers
-
- Schineolignin B
- 5-(4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl)-2,3-dimethoxyphenol
- FS-7930
- AKOS040735966
- CS-0891131
- 1352185-26-2
- 5-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
- HY-N12046
- DA-57726
-
- Inchi: 1S/C22H30O5/c1-14(9-16-7-8-19(24-3)20(12-16)25-4)15(2)10-17-11-18(23)22(27-6)21(13-17)26-5/h7-8,11-15,23H,9-10H2,1-6H3
- InChI Key: ITXTZJSELNILSN-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(=CC(=C1)CC(C)C(C)CC1C=CC(=C(C=1)OC)OC)O)OC
Computed Properties
- Exact Mass: 374.20932405g/mol
- Monoisotopic Mass: 374.20932405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 57.2Ų
Experimental Properties
- Color/Form: Cryst.
Schineolignin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE66889-5mg |
Schineolignin B |
1352185-26-2 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
| A2B Chem LLC | AE66889-20mg |
Schineolignin B |
1352185-26-2 | ≥98% | 20mg |
$810.00 | 2024-04-20 | |
| Ambeed | A2435892-5mg |
5-(4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl)-2,3-dimethoxyphenol |
1352185-26-2 | 98% | 5mg |
$753.0 | 2025-03-05 |
Schineolignin B Suppliers
Schineolignin B Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Schineolignin B
Schineolignin B: A Comprehensive Overview
Schineolignin B, a compound with the CAS registry number 1352185-26-2, is a fascinating molecule that has garnered significant attention in the fields of natural product chemistry and pharmacology. This compound belongs to the class of lignans, which are a diverse group of phenylpropanoid-derived compounds found in various plants. Lignans are known for their structural complexity and wide range of biological activities, making them valuable candidates for drug discovery and development.
The chemical structure of Schineolignin B is characterized by a unique arrangement of carbon atoms, with a molecular formula that reflects its intricate composition. The compound is derived from the plant species *Schinus terebinthifolia*, commonly known as the Brazilian pepper tree, which is native to South America. This plant has a long history of traditional use in folk medicine, and modern scientific research has been uncovering its pharmacological potential.
Recent studies have focused on the biological activities of Schineolignin B, particularly its antioxidant, anti-inflammatory, and cytotoxic properties. Antioxidant activity is crucial in preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound's ability to neutralize free radicals makes it a promising candidate for therapeutic applications.
In terms of anti-inflammatory activity, Schineolignin B has shown potential in inhibiting pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes. This property could be beneficial in treating conditions like arthritis, where inflammation plays a central role. Furthermore, preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
The synthesis and isolation of Schineolignin B have been optimized through advanced chromatographic techniques and spectroscopic analysis. Researchers have employed methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to isolate and characterize the compound from its natural source. These advancements have facilitated a deeper understanding of its structure-function relationship.
One of the most exciting developments in recent years is the exploration of Schineolignin B's role in drug design. Its unique structural features make it an ideal template for designing novel therapeutic agents. For instance, researchers are investigating how modifications to its molecular framework could enhance its bioavailability or potency against specific targets.
In addition to its pharmacological applications, Schineolignin B has also been studied for its potential in the food industry as a natural preservative due to its antioxidant properties. This dual application underscores the compound's versatility and highlights its importance across multiple sectors.
Looking ahead, further research into Schineolignin B is expected to shed light on its mechanisms of action at the molecular level. Understanding how it interacts with cellular pathways could pave the way for innovative treatments for chronic diseases. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the potential of this remarkable compound.
In conclusion, Schineolignin B (CAS No. 1352185-26-2) represents a significant advancement in natural product research. Its diverse biological activities and structural uniqueness position it as a valuable asset in drug discovery and development. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs and improving human health.
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